![molecular formula C6H8LiN3O2S2 B13489785 Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate is a compound that features a lithium ion coordinated with a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
準備方法
The synthesis of Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate reagents to introduce the sulfanyl and methylpropanoate groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
化学反応の分析
Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学的研究の応用
Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate has several scientific research applications:
作用機序
The mechanism of action of Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea and thereby reducing the production of ammonia . The thiadiazole ring’s ability to interact with various biological targets is due to its electron-donating and lipophilic properties, which allow it to cross cellular membranes and affect intracellular processes .
類似化合物との比較
Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate can be compared with other thiadiazole derivatives such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-thiadiazole-2(3H)-thione: Exhibits significant urease inhibitory activity.
5-amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various biologically active compounds. The uniqueness of this compound lies in its specific lithium coordination, which may enhance its biological activity and stability compared to other thiadiazole derivatives.
特性
分子式 |
C6H8LiN3O2S2 |
|---|---|
分子量 |
225.2 g/mol |
IUPAC名 |
lithium;2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate |
InChI |
InChI=1S/C6H9N3O2S2.Li/c1-6(2,3(10)11)13-5-9-8-4(7)12-5;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
InChIキー |
BYOIVKKUGCOBKI-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C(=O)[O-])SC1=NN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


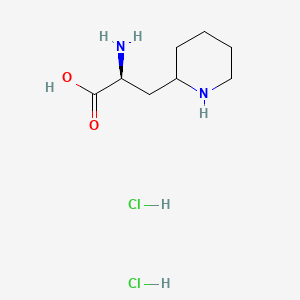
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)
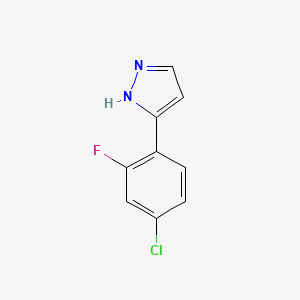
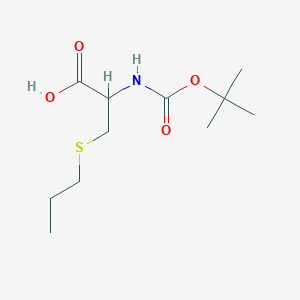
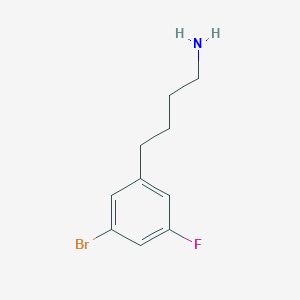
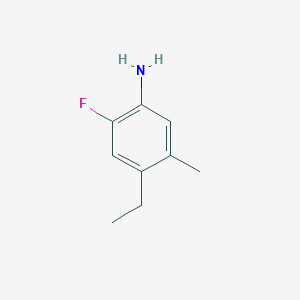
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)
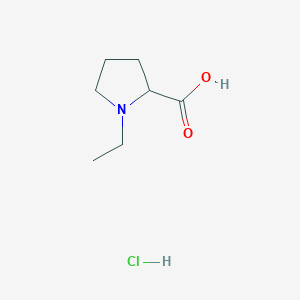
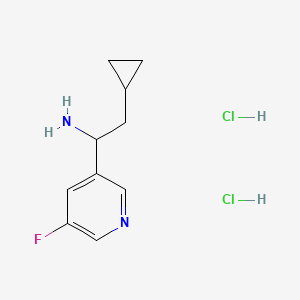
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
